4-Ethoxy-1-phenylpenta-1,4-dien-3-one
Description
Contextualization within Conjugated Dienone and α,β-Unsaturated Ketone Frameworks
4-Ethoxy-1-phenylpenta-1,4-dien-3-one is a classic example of a cross-conjugated dienone, where two carbon-carbon double bonds are conjugated with a central carbonyl group, but not with each other. This arrangement is also commonly referred to as a divinyl ketone. The core of its structure is the penta-1,4-dien-3-one skeleton.
The chemical behavior of this compound is largely dictated by the electronic interplay between the electron-donating ethoxy group (-OCH2CH3), the phenyl ring, and the electron-withdrawing carbonyl group (C=O). This entire system is an example of an α,β-unsaturated ketone, a class of compounds known for their unique reactivity. The conjugation of the double bonds with the carbonyl group delocalizes the π-electrons across the system. This delocalization results in the carbonyl carbon being less electrophilic and the β-carbon atom acquiring a partial positive charge, making it susceptible to nucleophilic attack. This mode of reaction is known as a conjugate or 1,4-addition.
The presence of the ethoxy group at the 4-position further influences the electronic properties of the molecule. As an electron-donating group, it increases the electron density in the conjugated system, which can affect the rates and outcomes of chemical reactions. The phenyl group at the 1-position also contributes to the extended conjugation of the molecule.
The general structure of α,β-unsaturated carbonyl compounds, including dienones like this compound, makes them versatile building blocks in organic synthesis. They can undergo a variety of transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions.
To illustrate the typical spectroscopic characteristics of such a system, the following table provides representative data for a closely related analogue, (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. This data offers insight into the expected spectral properties of this compound.
| Data Type | Description | Value |
|---|---|---|
| ¹H NMR | Alkene (δH) | 5.23 ppm |
| Ethyl (δH) | 3.54 ppm | |
| 1.23 ppm | ||
| ¹³C NMR | C=C double bond (δC) | 166.8 ppm |
| 105.8 ppm | ||
| Carbonyl (C=O) | Not explicitly stated |
Historical Development of Research on Penta-1,4-dien-3-one Derivatives
The exploration of penta-1,4-dien-3-one derivatives is intrinsically linked to the development of the Claisen-Schmidt condensation in the late 19th century. This reaction, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic ketone. wikipedia.org This method provided a straightforward and efficient route to α,β-unsaturated ketones and, by extension, to symmetrical dienones like dibenzylideneacetone (B150790) ((1E, 4E)-1,5-diphenylpenta-1,4-dien-3-one) when acetone (B3395972) is reacted with two equivalents of an aromatic aldehyde. wikipedia.org
Early research focused on the synthesis and characterization of these compounds. The primary interest was in understanding the scope and mechanism of the condensation reaction itself. Over the years, the versatility of the Claisen-Schmidt condensation has been demonstrated through the synthesis of a vast array of substituted chalcones and dienones.
In the mid-20th century, with the advent of modern spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, a deeper understanding of the structural and electronic properties of these molecules became possible. This allowed for more detailed studies of their reactivity and reaction mechanisms.
More recent research into penta-1,4-dien-3-one derivatives has expanded to explore their applications in various fields of chemistry. For instance, their utility as synthons in the construction of more complex molecules has been extensively investigated. The dienone framework is a key component in the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones. Furthermore, the biological activities of various penta-1,4-dien-3-one derivatives have been a subject of considerable interest, although this aspect falls outside the scope of the present chemical discussion.
The following table summarizes some of the key milestones in the historical development of research related to penta-1,4-dien-3-one derivatives.
| Date | Milestone | Significance |
|---|---|---|
| 1880-1881 | Independent discovery of the Claisen-Schmidt condensation. wikipedia.org | Provided the fundamental synthetic route to this class of compounds. |
| Early 20th Century | Exploration of the scope of the Claisen-Schmidt condensation. | Expanded the library of known penta-1,4-dien-3-one derivatives. |
| Mid-20th Century | Application of modern spectroscopic techniques (IR, NMR). | Enabled detailed structural and electronic characterization. |
| Late 20th - Early 21st Century | Investigation of penta-1,4-dien-3-ones in cascade reactions and total synthesis. | Demonstrated the utility of these compounds as versatile building blocks. |
Structure
3D Structure
Properties
CAS No. |
649570-60-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-ethoxy-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C13H14O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3H2,1H3 |
InChI Key |
YFIRUXGCIPXNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Strategies for 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 One and Analogues
Classical and Contemporary Synthetic Routes to 1,4-Pentadien-3-ones
The construction of the 1,4-pentadien-3-one (B1670793) backbone is traditionally achieved through condensation reactions, with modern multi-step sequences allowing for the introduction of diverse functionalities.
The Claisen-Schmidt condensation is a cornerstone in the synthesis of α,β-unsaturated ketones, including 1,4-pentadien-3-ones. wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aldehyde and a ketone that possesses α-hydrogens. wikipedia.org For the synthesis of symmetrical 1,5-diaryl-1,4-pentadien-3-ones, two equivalents of an aromatic aldehyde are reacted with one equivalent of acetone (B3395972). For instance, the synthesis of (1E,4E)-1,5-bis(4-ethoxyphenyl)penta-1,4-dien-3-one involves the reaction of 4-ethoxybenzaldehyde (B43997) with acetone in the presence of a base like sodium hydroxide (B78521). researchgate.net
The synthesis of the unsymmetrical target compound, 4-Ethoxy-1-phenylpenta-1,4-dien-3-one, via a Claisen-Schmidt approach would require a stepwise strategy to ensure chemo-selectivity. A potential route could involve the initial condensation of 4-ethoxyacetophenone with benzaldehyde (B42025) or, alternatively, the reaction of acetophenone (B1666503) with 4-ethoxybenzaldehyde to form a chalcone (B49325) intermediate. This intermediate would then undergo a subsequent condensation with the other aldehyde. The control of reaction conditions is crucial to prevent the formation of symmetrical side products. nih.gov
Table 1: Examples of Claisen-Schmidt Condensation for Symmetrical Dienone Synthesis
| Aldehyde | Ketone | Base | Product | Reference |
| 4-Ethoxybenzaldehyde | Acetone | NaOH | (1E,4E)-1,5-bis(4-ethoxyphenyl)penta-1,4-dien-3-one | researchgate.net |
| Benzaldehyde | Acetone | NaOH | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | wikipedia.orggordon.edu |
| 4-Methoxybenzaldehyde | Acetone | NaOH | (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | jocpr.com |
More complex, functionalized 1,4-pentadien-3-ones can be synthesized through multi-step reaction sequences. These routes offer greater control over the final structure and allow for the introduction of substituents that may not be compatible with the conditions of a one-pot Claisen-Schmidt condensation.
A relevant example is the synthesis of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, a close analogue of the target compound. This synthesis begins with the preparation of 1,5-diphenylpenta-1,4-diyn-3-one. This is achieved by reacting phenylacetylene (B144264) with ethylmagnesium bromide, followed by treatment with ethyl formate (B1220265) and subsequent oxidation. The resulting diynone is then reacted with sodium ethoxide in ethanol. This reaction involves a twofold nucleophilic addition of the ethoxide to the triple bonds of the diynone, yielding the final (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. rsc.org
Table 2: Multi-step Synthesis of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Phenylacetylene | 1. EtMgBr, 2. Ethyl formate, 3. Dichromate oxidation | 1,5-Diphenylpenta-1,4-diyn-3-one | rsc.org |
| 2 | 1,5-Diphenylpenta-1,4-diyn-3-one | Sodium ethoxide, Ethanol, Reflux | (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one | rsc.org |
Development of Efficient and Atom-Economical Synthesis Protocols
Atom economy is a key principle in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are desirable as they minimize waste.
Asymmetric Synthesis and Stereochemical Control in Dienone Formation
The double bonds in 1,4-pentadien-3-ones can exist as either E or Z isomers. The Claisen-Schmidt condensation typically leads to the thermodynamically more stable (E,E)-isomer. Achieving stereochemical control to selectively produce other isomers, or to introduce chirality in the case of appropriately substituted dienones, requires the use of asymmetric synthesis methodologies.
While asymmetric aldol (B89426) reactions are well-established, specific research on the asymmetric synthesis of this compound or its close analogues is not extensively reported in the scientific literature. General strategies for asymmetric synthesis of α,β-unsaturated ketones often involve the use of chiral catalysts, such as chiral amines or organometallic complexes, which can influence the stereochemical outcome of the condensation reaction. The application of such methods to the synthesis of unsymmetrical, ethoxy-substituted dienones remains an area for further investigation.
Investigation of Catalyst Systems for Dienone Synthesis
The choice of catalyst is critical in the synthesis of 1,4-pentadien-3-ones, influencing reaction rates, yields, and in some cases, selectivity. In the context of the Claisen-Schmidt condensation, both base and acid catalysts are commonly employed.
Base Catalysts: Sodium hydroxide and potassium hydroxide are the most traditional and widely used catalysts for this reaction. nih.gov Their effectiveness lies in their ability to deprotonate the α-carbon of the ketone, generating the enolate nucleophile.
Acid Catalysts: Acid catalysts, such as hydrogen chloride or Lewis acids, can also promote the condensation by activating the carbonyl group of the aldehyde towards nucleophilic attack.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 One
Dienone-Phenol Rearrangements
The dienone-phenol rearrangement is a classic transformation in organic chemistry, typically involving the conversion of a cyclohexadienone to a phenol (B47542). This rearrangement can be promoted by either acid or base and is driven by the formation of a stable aromatic system.
The acid-catalyzed dienone-phenol rearrangement is a well-established reaction for cyclic dienones. The mechanism generally proceeds through the following steps:
Protonation: The carbonyl oxygen of the dienone is protonated by an acid catalyst, which enhances the electrophilicity of the dienone system.
Carbocation Formation: The protonation leads to the formation of a resonance-stabilized carbocation.
Migration: A substituent at the C4 position of the dienone migrates to an adjacent electron-deficient carbon. This is the key rearrangement step.
Deprotonation: The resulting intermediate is deprotonated to yield the final, stable phenol.
The driving force for this rearrangement is the formation of the aromatic phenol ring, which is thermodynamically highly favorable.
While less common than the acid-catalyzed variant, base-promoted dienone-phenol rearrangements can also occur. The mechanism under basic conditions is less straightforward and can involve different pathways, which may include the formation of enolates and subsequent anionic rearrangements. The specific mechanism can be highly dependent on the substrate and the reaction conditions.
The regioselectivity of the dienone-phenol rearrangement is determined by the migratory aptitude of the substituents at the C4 position. In acid-catalyzed reactions, the group that can better stabilize a positive charge during the migration step will preferentially migrate. The general order of migratory aptitude is as follows:
Aryl > Alkyl > Hydrogen
This preference is due to the ability of aryl groups to delocalize the developing positive charge through resonance. The nature of the substituents on the migrating group and on the dienone ring can also influence the regioselectivity of the rearrangement.
The dienone-phenol rearrangement can have significant stereochemical implications, particularly when the migrating group is chiral or when new stereocenters are formed in the product. The rearrangement is often stereospecific, with the configuration of the migrating group being retained in the product. This is consistent with a concerted migration step where the migrating group moves from one face of the molecule to another without becoming completely detached. The stereochemical outcome is a crucial aspect in the application of this rearrangement in the synthesis of complex molecules.
Cycloaddition Reactions of the Dienone System
The conjugated diene system within 4-Ethoxy-1-phenylpenta-1,4-dien-3-one and its analogs is expected to participate in cycloaddition reactions, most notably the Diels-Alder reaction. While no specific studies on the Diels-Alder reactions of this compound were found, research on the closely related compound, 4-ethoxy-5-(phenylselenenyl)-1-phenyl-2,4-pentadien-1-one, provides valuable insights into its reactivity with various dienophiles. nih.gov
The presence of both an electron-donating ethoxy group and an electron-withdrawing phenylselenenyl group in the diene system of the analog suggests a "push-pull" electronic character, which can enhance its reactivity in Diels-Alder reactions. The following table summarizes the outcomes of the [4+2] cycloaddition reactions of 4-ethoxy-5-(phenylselenenyl)-1-phenyl-2,4-pentadien-1-one with several dienophiles. nih.gov
| Diene | Dienophile | Product | Yield (%) |
| 4-ethoxy-5-(phenylselenenyl)-1-phenyl-2,4-pentadien-1-one | N-Methylmaleimide | 7-benzoyl-2-methyl-5-(phenylselenenyl)-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 85 |
| 4-ethoxy-5-(phenylselenenyl)-1-phenyl-2,4-pentadien-1-one | N-Phenylmaleimide | 7-benzoyl-2-phenyl-5-(phenylselenenyl)-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 88 |
| 4-ethoxy-5-(phenylselenenyl)-1-phenyl-2,4-pentadien-1-one | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 1-benzoyl-3-(phenylselenenyl)-1,2-dihydrophthalate | 75 |
| 4-ethoxy-5-(phenylselenenyl)-1-phenyl-2,4-pentadien-1-one | 1,4-Naphthoquinone | 6-benzoyl-8-(phenylselenenyl)-1,4,4a,12a-tetrahydro-naphthacene-5,12-dione | 60 |
These reactions demonstrate that the substituted 1-phenylpenta-1,4-dien-3-one (B13241684) system is a competent diene in Diels-Alder reactions, affording the corresponding cycloadducts in good to excellent yields. The ethoxy group at the 4-position of the pentadienone system was found to be effective in facilitating the cycloaddition with these electron-deficient dienophiles. nih.gov The regioselectivity and stereoselectivity of these reactions are consistent with the established principles of the Diels-Alder reaction, where the electronic and steric properties of both the diene and the dienophile control the outcome of the cycloaddition.
Intramolecular Cycloadditions and Cascade Reactions
While specific studies on the intramolecular cycloadditions of this compound are not extensively documented, the inherent structural motifs suggest a predisposition for such transformations. The conjugated dienone system, coupled with the potential for the formation of cyclic intermediates, lays the groundwork for complex molecular architectures. Cascade reactions, which involve a sequence of intramolecular reactions, offer a powerful tool for the efficient synthesis of polycyclic systems from relatively simple starting materials. For instance, related compounds such as 1-arylpenta-3,4-dien-2-ones have been shown to undergo one-pot cascade reactions with activated ketones to yield 2-arylphenols, demonstrating the potential for dienone systems to engage in complex, multi-step transformations. rsc.org
Further research into analogous systems reveals that intramolecular 1,3-dipolar cycloadditions can be highly enantioselective, leading to the formation of novel pseudo-natural products. rsc.org These reactions, often catalyzed by metal complexes, highlight the potential for stereocontrolled synthesis of complex heterocyclic frameworks. The development of such cascade reactions involving this compound could provide access to a diverse range of novel chemical entities with potential applications in medicinal chemistry and materials science.
Hetero-Diels-Alder Reactions Involving Dienones
The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. Dienones, such as this compound, can act as either the diene or the dienophile in these cycloadditions, leading to the formation of six-membered heterocyclic rings. The reactivity and regioselectivity of these reactions are governed by the electronic nature of the dienone and the reaction partner.
Thiochalcones, which are α,β-unsaturated thioketones, have been shown to undergo highly regio- and stereoselective hetero-Diels-Alder reactions with dienophiles like 1-phenyl-4H-phosphinin-4-one 1-oxide, yielding novel bicyclic P,S-heterocycles. nih.gov This highlights the potential of dienone-like structures to participate in cycloadditions with a variety of heterodienes and dienophiles. The presence of the electron-donating ethoxy group and the electron-withdrawing carbonyl group in this compound is expected to significantly influence its reactivity in such transformations.
Nucleophilic and Electrophilic Addition Reactions at the Dienone Moiety
The conjugated system of this compound possesses multiple sites susceptible to both nucleophilic and electrophilic attack. Nucleophilic addition can occur at the carbonyl carbon or at the β-carbon of the α,β-unsaturated system (Michael addition). The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions. For instance, the addition of sodium ethoxide to 1,5-diphenylpenta-1,4-diyn-3-one, a precursor to related dienones, proceeds via nucleophilic attack at the acetylenic carbons. mdpi.comresearchgate.net
Electrophilic additions, on the other hand, would likely target the electron-rich double bonds. The polarization of the C=C double bond due to the electron-donating ethoxy group and the electron-withdrawing carbonyl group makes it particularly susceptible to attack by electrophiles. mdpi.comresearchgate.net The phenyl group also influences the electronic distribution within the molecule, further directing the course of addition reactions.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides invaluable insights into the mechanisms of complex organic reactions. Density Functional Theory (DFT) calculations are particularly useful for elucidating reaction pathways, identifying transition states, and predicting reaction outcomes.
Transition State Analysis and Energy Barriers
For any proposed reaction mechanism, the identification and characterization of the transition state are crucial for understanding the reaction kinetics. Computational studies on related cycloaddition reactions, such as the 1,3-dipolar cycloaddition of phenyl azide (B81097) with enamines, have successfully located transition structures and calculated activation energy barriers. researchgate.net Similar analyses for the reactions of this compound would allow for a quantitative assessment of the feasibility of different reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions.
Influence of Substituents on Reaction Energetics and Selectivity
The substituents on the dienone framework play a critical role in modulating its reactivity and selectivity. The ethoxy and phenyl groups in this compound exert significant electronic and steric effects. DFT calculations can be employed to systematically investigate the influence of these substituents. For example, studies on the Diels-Alder reaction of 4-(1-ethenylsubstituted)-3-methylisoxazoles have used DFT to explain the differing reactivity of constitutional isomers based on their electronic properties. researchgate.net
Computational models can predict how modifications to the phenyl ring (e.g., introducing electron-donating or electron-withdrawing groups) or changes to the alkoxy group would affect the energy barriers of various reactions, thereby guiding the rational design of substrates for achieving desired reactivity and selectivity.
Advanced Spectroscopic Characterization and Computational Correlation of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules. For unsaturated systems like 4-Ethoxy-1-phenylpenta-1,4-dien-3-one, NMR provides critical insights into the electronic environment of each nucleus and the connectivity between atoms. While specific experimental data for the asymmetrically substituted this compound is not widely published, a detailed analysis can be extrapolated from its closely related, symmetrical analogue, (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. mdpi.comresearchgate.netst-andrews.ac.uk
¹H NMR and ¹³C NMR Chemical Shift Interpretation in Conjugated Systems
The ¹H and ¹³C NMR spectra are highly indicative of the electronic effects within a molecule. In conjugated systems, electron delocalization significantly influences the chemical shifts of vinylic and aromatic protons and carbons.
For the symmetrical analogue, (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, the chemical shifts highlight the polarization of the carbon-carbon double bonds due to the electron-donating ethoxy group (-OEt) and the electron-withdrawing carbonyl group (C=O). mdpi.com The vinylic proton (=CH) appears as a singlet at δ 5.23 ppm, while the ethoxy group protons show a quartet at δ 3.54 ppm (CH₂) and a triplet at δ 1.25 ppm (CH₃). mdpi.com The phenyl protons resonate in the aromatic region, between δ 7.30-7.42 ppm. mdpi.com
In the ¹³C NMR spectrum of this analogue, the carbonyl carbon (C=O) is observed at δ 191.4 ppm. mdpi.com The carbons of the double bond are highly polarized, with the carbon attached to the ethoxy group (O-C=) appearing significantly downfield at δ 166.8 ppm and the other vinylic carbon (=CH) appearing more upfield at δ 105.8 ppm. mdpi.com This large difference in chemical shift is a direct consequence of the push-pull electronic effect across the conjugated system. mdpi.com
For the target molecule, this compound, one would expect a more complex spectrum due to the lack of symmetry. The molecule would have two distinct vinylic protons and four distinct sp² carbons in the dienone backbone, leading to more signals and potentially complex coupling patterns. The side of the molecule with the ethoxy group would show similar polarization to the symmetrical analogue, while the side with only the phenyl group would resemble a simpler chalcone-like system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one mdpi.com)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Carbonyl (C=O) | - | ~191 | Electron-withdrawing group in a conjugated system. |
| Vinylic C (attached to OEt) | - | ~166 | Strongly deshielded by the electron-donating ethoxy group. |
| Vinylic CH (adjacent to C=O, ethoxy side) | ~5.2-5.5 | ~106 | Shielded due to polarization from the ethoxy group. |
| Vinylic CH (adjacent to C=O, phenyl side) | ~6.5-7.0 | ~120-125 | Typical chemical shift for a β-proton in a chalcone-like system. |
| Vinylic CH (adjacent to Phenyl) | ~7.3-7.8 | ~140-145 | Deshielded by the phenyl ring and conjugation. |
| Ethoxy CH₂ | ~3.5 | ~64 | Typical value for an ethoxy group attached to a double bond. |
| Ethoxy CH₃ | ~1.2 | ~14 | Typical value for an ethoxy group. |
| Phenyl C (ipso) | - | ~136 | Quaternary carbon attached to the dienone system. |
| Phenyl CH | ~7.3-7.5 | ~128-130 | Aromatic protons and carbons. |
2D NMR Techniques for Structural Connectivity and Stereochemistry
To unambiguously assign the complex ¹H and ¹³C spectra of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be crucial for tracing the connectivity of the vinylic protons from the phenyl ring to the carbonyl group and separately identifying the protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information on the stereochemistry of the double bonds and the preferred conformation of the molecule. Through-space interactions, for example between a vinylic proton and the phenyl ring protons, could help establish an E or Z configuration. For the related symmetrical diethoxy compound, X-ray crystallography confirmed an exclusive (E,E)-isomer structure. mdpi.comresearchgate.net
Variable-Temperature NMR Studies of Dynamic Processes
Molecules with single bonds, such as the C-C bond connecting the phenyl ring or the C-O bond of the ethoxy group, can exhibit dynamic processes like bond rotation. Variable-Temperature (VT) NMR studies can be employed to investigate these dynamics. By recording NMR spectra at different temperatures, one can observe changes in signal shape, such as broadening or coalescence, which indicate that the molecule is undergoing conformational exchange on the NMR timescale. These studies could determine the energy barriers for rotation around the single bonds, providing insight into the molecule's conformational flexibility and stability.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
Analysis of Carbonyl and Conjugated Diene Stretching Frequencies
The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration. For conjugated systems, the carbonyl stretch typically appears at a lower frequency compared to saturated ketones (which are found around 1715 cm⁻¹) due to the delocalization of pi-electrons, which weakens the C=O double bond.
In the related compound 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone), the C=O stretch is observed around 1650-1670 cm⁻¹. researchgate.net The introduction of an electron-donating ethoxy group, as in this compound, would further enhance this conjugation effect, likely pushing the C=O stretching frequency to an even lower wavenumber, expected in the range of 1630-1650 cm⁻¹ .
The C=C stretching vibrations of the conjugated diene system are also characteristic. These typically appear as one or more bands in the 1580-1640 cm⁻¹ region. Due to the asymmetry of the target molecule, multiple distinct C=C stretching bands would be expected. Raman spectroscopy is particularly effective for observing the more symmetric C=C stretching modes, which may be weak in the IR spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak | Strong |
| Aliphatic C-H (Ethoxy) | Stretching | 2850-2980 | Medium-Strong | Medium |
| Carbonyl (C=O) | Stretching | 1630-1650 | Very Strong | Medium |
| Alkene (C=C) | Stretching | 1580-1640 | Medium-Strong | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium | Strong |
| C-O (Ether) | Stretching | 1200-1270 (asymmetric) & 1020-1080 (symmetric) | Strong | Weak |
Correlation with Molecular Conformation and Intermolecular Interactions
The precise frequencies of vibrational modes are sensitive to the molecule's conformation. X-ray diffraction of the symmetrical analogue (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one shows that the central C=C–C(=O)–C=C unit is nearly planar, which maximizes π-orbital overlap. mdpi.comst-andrews.ac.uk However, the phenyl groups are twisted out of this plane. mdpi.com This planarity, or lack thereof, directly affects the degree of conjugation and thus the position of the C=O and C=C stretching frequencies.
Furthermore, intermolecular interactions, such as hydrogen bonding, can influence vibrational frequencies. While this compound lacks traditional hydrogen bond donors, weak C-H···O interactions can occur in the solid state. researchgate.netst-andrews.ac.uk These interactions can cause slight shifts in the carbonyl stretching frequency to lower values and may lead to band broadening. Comparing spectra from the solid state (e.g., KBr pellet or ATR) with those from a non-polar solution (e.g., CCl₄) can help identify the effects of these intermolecular forces. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination
UV-Vis spectroscopy is a powerful method for probing the electronic transitions within a molecule. For conjugated systems like this compound, this technique reveals information about the energy gap between molecular orbitals and the influence of the molecular structure on light absorption.
Analysis of π→π* and n→π* Electronic Transitions in Dienones
The electronic spectrum of this compound is dominated by transitions involving its extended π-electron system and the non-bonding electrons on the carbonyl oxygen. The key electronic transitions are the π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. libretexts.orgwikipedia.org
The molecule's structure, featuring a phenyl group, two carbon-carbon double bonds, and a carbonyl group in conjugation, constitutes a chromophore that absorbs light strongly in the UV-visible region. uzh.ch The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the extended conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths compared to isolated double bonds. libretexts.orguzh.ch These transitions are typically characterized by high molar absorptivity (ε).
In addition to the π system, the carbonyl group possesses lone pairs of electrons in non-bonding orbitals (n). An electron from one of these orbitals can be promoted to an antibonding π* orbital of the carbonyl group. uzh.chagroparistech.fr This n→π* transition is symmetry-forbidden and thus has a much lower intensity (lower molar absorptivity) than the π→π* transitions. fiveable.me Because non-bonding orbitals are generally higher in energy than bonding π orbitals, the n→π* transition requires less energy and occurs at a longer wavelength than the primary π→π* transition. libretexts.orgfiveable.me
| Transition Type | Involved Orbitals | Expected Wavelength | Expected Intensity (Molar Absorptivity, ε) |
| π→π | Promotion of an electron from a bonding π orbital to an antibonding π orbital of the conjugated system. | Shorter wavelength (UV region, ~250-350 nm) | High (Strong absorption) |
| n→π | Promotion of an electron from a non-bonding orbital (oxygen lone pair) to an antibonding π orbital of the C=O group. | Longer wavelength (near-UV/Visible region, >350 nm) | Low (Weak, often appears as a shoulder) |
Wavelength Dependence of Optical Properties and Charge Transfer
The optical properties of this compound are highly dependent on its electronic structure. The extended π-conjugation, which includes the phenyl ring and the dienone backbone, is the primary determinant of the absorption wavelength. The presence of the ethoxy group (-OEt) as a substituent also plays a significant role.
The ethoxy group, with its lone pair of electrons on the oxygen atom, can act as an auxochrome, an electron-donating group that modifies the absorption characteristics of the chromophore. This can lead to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
Upon absorption of light, there can be a significant redistribution of electron density within the molecule, a phenomenon known as intramolecular charge transfer (ICT). In this compound, the ethoxy group can act as an electron donor and the carbonyl group as an electron acceptor. The photoexcitation can promote a transition from a ground state with low charge separation to an excited state with a more pronounced charge transfer character. This ICT is sensitive to the surrounding environment, and a change in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption wavelength (solvatochromism). wikipedia.org For instance, polar solvents can stabilize the charge-separated excited state, often resulting in a shift of the absorption maximum. fiveable.me
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₃H₁₄O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•).
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. The subsequent fragmentation of this ion provides a characteristic pattern that serves as a fingerprint for the molecule's structure. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.
Expected Fragmentation Pattern:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. This could lead to the loss of a styryl radical (•CH=CH-Ph) or an ethoxyvinyl radical (•C(OEt)=CH₂).
Loss of Ethoxy Group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a significant fragment ion.
Loss of Ethylene (B1197577): A common fragmentation for ethyl ethers is the McLafferty-type rearrangement or simple cleavage leading to the loss of a neutral ethylene molecule (C₂H₄).
Cleavage of the Dienone System: The dienone chain can undergo various cleavages, often leading to resonance-stabilized acylium ions. Fragments corresponding to the benzoyl cation ([C₆H₅CO]⁺) or cinnamoyl cation ([C₆H₅CH=CHCO]⁺) are plausible.
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Formula of Ion | Possible Origin |
| 202 | Molecular Ion [M]⁺• | [C₁₃H₁₄O₂]⁺• | Intact molecule |
| 173 | [M - C₂H₅]⁺ | [C₁₁H₉O₂]⁺ | Loss of ethyl radical from ethoxy group |
| 157 | [M - •OC₂H₅]⁺ | [C₁₃H₁₄O]⁺ | Loss of ethoxy radical |
| 131 | [C₉H₇O]⁺ | [C₉H₇O]⁺ | Cinnamoyl cation |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Hyphenated Techniques for Comprehensive Characterization
To achieve a comprehensive analysis, particularly in complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques. These "hyphenated" methods provide two dimensions of data, enhancing the certainty of identification and quantification. gxu.edu.cn
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. researchgate.netderpharmachemica.com An injected sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. phcogj.com GC-MS analysis of this compound would yield a characteristic retention time and a mass spectrum that can be compared against spectral libraries for confirmation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for compounds that are not sufficiently volatile or are thermally labile. researchgate.net The compound is first separated by high-performance liquid chromatography (HPLC) based on its partitioning between a mobile liquid phase and a stationary solid phase. The eluent from the LC column is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions in the gas phase for MS analysis. This technique is widely used for the analysis of chalcones and related compounds in biological and environmental matrices. researchgate.netutar.edu.my
The use of these hyphenated techniques allows for the unambiguous identification and quantification of this compound, even when present as a minor component in a complex mixture.
Despite a comprehensive search for crystallographic data on the chemical compound This compound , no specific experimental results from single-crystal X-ray diffraction studies could be located in the available scientific literature and databases.
Unfortunately, the search did not yield any published crystallographic information files (CIFs) or related structural reports for this compound. While data exists for structurally similar compounds, such as other derivatives of pentadien-3-one, this information is not directly applicable to the specific molecular and crystal structure of the target compound.
Therefore, the detailed crystallographic investigations and solid-state structural analysis requested for this compound cannot be provided at this time due to the absence of the necessary primary research data.
Crystallographic Investigations and Solid State Structural Analysis of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 One
Polymorphism and Crystal-Crystal Transformations
Information regarding the existence of different polymorphic forms or any phase transitions between crystalline states for 4-Ethoxy-1-phenylpenta-1,4-dien-3-one is not available in the current scientific literature. The study of polymorphism requires detailed crystallographic analysis under various conditions, which has not been reported for this compound.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the prerequisite single-crystal X-ray diffraction data. As no crystal structure has been published for this compound, a detailed investigation of its intermolecular interactions using this method is not possible.
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in quantum chemical and computational studies specifically focused on the compound this compound. Despite the well-established theoretical frameworks for analyzing molecular structure and properties, direct research findings for this particular molecule are not presently available in published studies. Therefore, a detailed analysis as outlined, including specific data on its electronic structure, molecular orbital energies, and hyperconjugative interactions, cannot be provided at this time.
Quantum chemical calculations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis, are powerful tools for elucidating the properties of chemical compounds. These methods are routinely applied to new and existing molecules to understand their reactivity, stability, and electronic characteristics. However, the application of these computational techniques to this compound has not been documented in the accessible scientific literature.
While general principles of these computational methods are well-understood, the generation of specific data, such as optimized geometries, vibrational frequencies, HOMO-LUMO energy gaps, and NBO-derived charge transfer information, requires dedicated computational studies to be performed on the molecule of interest. In the absence of such studies for this compound, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.
Further research, involving dedicated computational modeling of this compound, would be necessary to generate the specific data required for a thorough and informative article on its quantum chemical and computational properties.
Quantum Chemical and Computational Studies on the Electronic Structure and Properties of 4 Ethoxy 1 Phenylpenta 1,4 Dien 3 One
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack.
For 4-Ethoxy-1-phenylpenta-1,4-dien-3-one, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential. The oxygen atom of the carbonyl group (C=O) is expected to be the most electronegative site, exhibiting a region of intense negative electrostatic potential (typically colored red or yellow). This high electron density makes it a prime target for electrophilic attack and a likely site for hydrogen bonding interactions.
Conversely, the hydrogen atoms of the phenyl ring and the ethyl group will exhibit regions of positive electrostatic potential (typically colored blue), rendering them susceptible to nucleophilic attack. The conjugated system of the penta-1,4-dien-3-one backbone would display a more varied potential landscape, with the distribution influenced by the electron-donating ethoxy group and the phenyl ring. The MEP analysis, therefore, provides crucial insights into the molecule's intermolecular interaction patterns and chemical reactivity. nih.govmdpi.com
Prediction of Nonlinear Optical (NLO) Properties
Compounds with extended π-conjugated systems, like this compound, are of significant interest for their potential nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order effects. nih.govrsc.org These parameters can be calculated using quantum chemical methods, such as Density Functional Theory (DFT).
Below is an interactive table showcasing representative calculated NLO properties for a generic D-π-A pentadienone derivative, illustrating the type of data obtained from such computational studies.
| Property | Symbol | Representative Calculated Value | Units |
| Dipole Moment | μ | 5.2 | Debye |
| Mean Polarizability | α | 35.8 | 10-24 esu |
| First Hyperpolarizability | β | 45.6 | 10-30 esu |
| Second Hyperpolarizability | γ | 120.2 | 10-36 esu |
Note: These are representative values for a similar class of compounds and not the specific, experimentally verified values for this compound.
The relationship between the molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. For this compound, several structural features are pivotal in determining its NLO response. elsevierpure.comresearchgate.net
The planarity of the molecule is a critical factor. A more planar conformation allows for more effective π-electron delocalization along the conjugated backbone, which generally leads to larger hyperpolarizabilities. nih.gov The nature and position of substituent groups are also paramount. The ethoxy group at the 4-position acts as an electron donor, while the phenyl group at the 1-position can also influence the electronic properties. The interplay between these groups and the carbonyl acceptor group across the dienone bridge dictates the magnitude of the intramolecular charge transfer (ICT), a key mechanism for enhancing NLO activity. nih.gov
Theoretical studies on related chalcones have demonstrated that the strength and positioning of donor and acceptor groups can be systematically tuned to optimize the NLO response. researchgate.net For instance, stronger electron-donating groups or the introduction of additional acceptor moieties could further enhance the hyperpolarizabilities of the parent molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved.
The electronic spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system. The highest occupied molecular orbital (HOMO) is likely to be localized on the more electron-rich parts of the molecule, such as the ethoxy group and the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the electron-deficient carbonyl group and the dienone backbone. The HOMO-LUMO transition would, therefore, represent a significant intramolecular charge transfer from the donor to the acceptor regions of the molecule.
A representative table of TD-DFT results for a similar compound is provided below, detailing the calculated excitation energies and their corresponding orbital contributions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 3.10 | 400 | 0.85 | HOMO → LUMO (95%) |
| S0 → S2 | 3.85 | 322 | 0.15 | HOMO-1 → LUMO (80%) |
| S0 → S3 | 4.20 | 295 | 0.25 | HOMO → LUMO+1 (75%) |
Note: This table illustrates typical TD-DFT output for a conjugated organic molecule and does not represent specific data for this compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment. nih.govmdpi.com
For this compound, MD simulations could be employed to explore its conformational landscape. Chalcones and related compounds can exist in different conformations, primarily defined by the torsion angles of the single bonds within the conjugated chain. jchemrev.com The relative stability of these conformers, such as s-cis and s-trans isomers, can be assessed, and the energy barriers for their interconversion can be determined. ufms.brresearchgate.net
Furthermore, MD simulations can model the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. These simulations can reveal how the molecule interacts with neighboring molecules through forces like van der Waals interactions and hydrogen bonding (if applicable), which are crucial for understanding its bulk properties and crystal packing. mdpi.com The insights gained from MD simulations are valuable for predicting how the molecule will behave in a real-world setting, complementing the static picture provided by quantum chemical calculations.
Applications in Advanced Organic Synthesis and Functional Materials Development
A Flexible Building Block for Complex Organic Molecules
The dienone moiety of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one serves as a versatile platform for a variety of chemical transformations, making it an invaluable tool for synthetic chemists.
Precursor for Polycyclic Aromatic Hydrocarbons (e.g., anthracenes, phenanthrenes)
While direct studies detailing the use of this compound in the synthesis of anthracenes and phenanthrenes are not extensively documented, the core structure of pentadienones is recognized for its potential in constructing polycyclic aromatic hydrocarbons (PAHs). The conjugated diene system can participate in various cycloaddition and annulation reactions, which are key strategies for building fused aromatic rings. The presence of the ethoxy and phenyl groups on the pentadienone backbone can influence the regioselectivity and stereoselectivity of these reactions, offering a pathway to specifically substituted PAHs.
Intermediates in the Synthesis of Steroids and Natural Product Analogues
The structural motif of 1,4-pentadien-3-one (B1670793) is a key component in the A and B rings of certain steroid structures. For instance, compounds like pregna-1,4-diene-3,20-dione are integral to the synthesis of corticosteroids such as prednisone. The reactivity of the dienone system allows for various modifications and elaborations to construct the complex tetracyclic framework of steroids. While specific examples utilizing this compound are not prevalent in the literature, its analogous structure suggests its potential as an intermediate for creating novel steroid analogues with potentially unique biological activities.
Scaffolds for Heterocyclic Compound Construction
The α,β-unsaturated carbonyl group within this compound is a key feature that enables its use as a scaffold for a variety of heterocyclic compounds. Research on related 1,4-pentadien-3-one derivatives has shown their utility in the synthesis of important heterocyclic systems. For example, these scaffolds can undergo condensation reactions with hydrazines to form pyrazolines, or with o-phenylenediamines to yield benzodiazepines. The specific substituents on the pentadienone, such as the ethoxy and phenyl groups in the target molecule, can be strategically chosen to modulate the properties of the resulting heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, derivatives of 1,4-pentadien-3-one bearing quinoxaline (B1680401) scaffolds have been explored as potential apoptosis inducers. nih.gov
Potential in Polymer Chemistry and Material Science
Beyond its applications in small molecule synthesis, the unique electronic and structural features of this compound suggest its potential for use in the development of advanced materials.
Monomers for Novel Polymeric Materials
The dienone functionality of this compound presents opportunities for its use as a monomer in polymerization reactions. The double bonds within the conjugated system could potentially undergo radical or other types of polymerization to form novel polymeric materials. The ethoxy and phenyl substituents would be incorporated as side chains, influencing the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Application in Optoelectronic and Photonic Devices
Derivatives of phenylpenta-1,4-dien-3-one, often referred to as chalcones, have been investigated for their nonlinear optical (NLO) properties. These properties arise from the extended π-conjugated system, which can lead to efficient second-harmonic generation (SHG). The specific structure of (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one, for example, has been studied in this context. researchgate.net The electronic characteristics of the phenyl and ethoxy groups in this compound could be tailored to optimize its optoelectronic properties, making it a candidate for applications in photonic devices.
Exploration in UV Filters and Sunscreens
The exploration of novel organic molecules for use as ultraviolet (UV) filters in sunscreen formulations is a continuous effort within dermatological and cosmetic science. An ideal UV filter should exhibit strong absorption in the UVA (320-400 nm) and/or UVB (280-320 nm) regions, possess high photostability, and have a low toxicity profile. Chalcones, a class of aromatic ketones, have emerged as promising candidates for sunscreen agents due to their inherent chromophoric properties that allow for the absorption of UV radiation. nih.govbiointerfaceresearch.com The structural backbone of chalcones can be readily modified, allowing for the fine-tuning of their UV absorption characteristics.
While direct research on the specific compound this compound for UV filter applications is not extensively documented in publicly available literature, its structural similarity to various alkoxy-substituted chalcones allows for a scientifically informed discussion of its potential in this area. The presence of an ethoxy group, an electron-donating substituent, on the dienone framework is anticipated to influence its photophysical properties.
Research Findings on Analogous Compounds
Studies on various chalcone (B49325) derivatives have demonstrated their potential as effective UV-absorbing agents. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups, onto the aromatic rings of the chalcone structure has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the maximum UV absorption (λmax). nih.govbas.bg This shift is advantageous for providing protection in the UVA region, which is associated with deeper skin penetration and long-term skin damage.
For instance, research on methoxy-substituted chalcones has revealed λmax values ranging from 310 to 360 nm, covering both the UVB and UVA regions. semanticscholar.org These compounds have also been reported to have high molar absorptivity values (ε), ranging from 14,000 to 56,000 M⁻¹cm⁻¹, indicating a strong ability to absorb UV photons. nih.govsemanticscholar.org The high molar absorptivity is a desirable characteristic for a sunscreen agent as it implies that a lower concentration of the compound is needed to achieve a specific level of UV protection.
Photostability is another critical parameter for a UV filter, as the compound should not degrade quickly upon exposure to UV radiation to provide prolonged protection. Studies on certain methoxy-substituted chalcones have indicated good photostability. semanticscholar.orgnih.gov The presence of a methoxy group can enhance the stability of the molecule when exposed to UV light. nih.gov
Given that an ethoxy group (-OCH2CH3) has similar electron-donating properties to a methoxy group, it is plausible to hypothesize that this compound would also exhibit significant UV absorption in the UVA and/or UVB range. The extended conjugation of the penta-1,4-dien-3-one system, combined with the electronic contribution of the ethoxy and phenyl groups, likely contributes to its ability to absorb UV radiation.
Interactive Data Table of Related Chalcone Derivatives
The following table summarizes the UV absorption data for several methoxy-substituted chalcone derivatives, which can serve as a reference for estimating the potential properties of this compound.
| Compound Name | Substituents | Maximum Absorption (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | UV Region |
| Chalcone Derivative 1 | Chloro and Methoxy | 310 | 14,000-20,000 | UVB |
| Chalcone Derivative 2 | Chloro and Methoxy | 313 | 14,000-20,000 | UVB |
| Chalcone Derivative 3 | Methoxy | 340 | 14,000-20,000 | UVA |
| Chalcone Derivative 4 | Methoxy | 354 | 14,000-20,000 | UVA |
| 2'-hydroxy-4-methoxychalcone | 2'-hydroxy, 4-methoxy | ~350-370 | Not Specified | UVA |
| 3,4-dimethoxychalcone | 3,4-dimethoxy | Wide Wavelength | Not Specified | UVA |
Data sourced from studies on various chalcone derivatives for sunscreen applications. semanticscholar.orgnih.govmdpi.com
Further experimental investigation into the specific UV absorption spectrum, molar absorptivity, and photostability of this compound is necessary to fully ascertain its efficacy and suitability as a novel UV filter in sunscreen formulations.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Approaches for Dienone Transformations
Catalysis is central to modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. For dienones like 4-Ethoxy-1-phenylpenta-1,4-dien-3-one, which possess multiple reactive sites, the development of sophisticated catalytic systems is a key research frontier. researchgate.net These catalysts aim to control which part of the molecule reacts and how, leading to desired products while minimizing waste.
Current research focuses on several key areas:
Asymmetric Catalysis : Creating catalysts that can produce a specific stereoisomer (a molecule's specific 3D arrangement) is a major goal. For dienone transformations, this includes using chiral organocatalysts or transition-metal complexes. For instance, a novel strategy for the asymmetric transfer hydrogenation of enones utilizes an ion-paired catalyst composed of natural L-amino acids and phosphoric acids, achieving high enantioselectivity under mild conditions. nih.gov
Brønsted Acid Catalysis : Strongly acidic and confined catalysts, such as imidodiphosphorimidates, have been shown to effectively control the stereo- and regioselectivity of cycloaddition reactions involving enones. nih.gov These powerful catalysts can activate the dienone system towards specific transformations, like the Diels-Alder reaction, to construct complex molecular architectures. nih.gov
Multi-component Reactions : Catalysts that can facilitate the combination of three or more starting materials in a single step are highly sought after for their efficiency. Metal-free radical cyclization/haloazidation of enynones has been developed to synthesize various 1-indanones, demonstrating the power of tandem reactions to build molecular complexity rapidly. researchgate.net
These advanced catalytic methods provide a powerful toolkit for exploring the reactivity of dienones, enabling the synthesis of novel and complex molecules from simple precursors.
Table 1: Novel Catalytic Approaches for Dienone and Enone Transformations
| Catalytic Strategy | Catalyst Type | Transformation Example | Key Advantages |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ion-paired organocatalyst (L-amino acid + phosphoric acid) | Reduction of C=C double bond | High enantioselectivity, mild conditions, readily available catalyst components. nih.gov |
| Enantioselective Diels-Alder | Confined Brønsted Acid (imidodiphosphorimidate) | Spirocyclization | Step- and atom-economic construction of highly congested stereocenters. nih.gov |
| Radical Cascade Reactions | Metal-free | Cyclization/Azidation | Formation of multiple new bonds and rings in a single step. researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Dienone Research
Key applications include:
Retrosynthesis Planning : AI platforms can analyze a target molecule like this compound and propose multiple viable synthetic pathways. biopharmatrend.com These tools, such as ASKCOS and ChemAIRS, leverage vast reaction databases to suggest step-by-step routes, considering factors like building-block availability and reaction efficiency, thereby bridging early-stage discovery with manufacturing considerations. biopharmatrend.com
Reaction Outcome Prediction : Machine learning models can predict the major products, including regio- and stereoisomers, of complex reactions like the Diels-Alder reaction with high accuracy. researchgate.net By training on large datasets, these models learn the intricate relationships between reactants, reagents, and outcomes, guiding chemists toward the most promising experimental conditions. chemrxiv.org Chemistry-aware models can achieve high accuracy even with relatively small training sets. chemrxiv.org
De Novo Molecular Design : AI can generate novel molecular structures that have not been synthesized before but are predicted to have specific desirable properties. mdpi.com For dienone research, this could involve designing new compounds with enhanced biological activity or specific material properties, guided by machine learning models that correlate structure with function. mdpi.comyoutube.com
Advanced Characterization Techniques for In-situ Mechanistic Studies
Understanding precisely how a chemical reaction occurs—its mechanism—is fundamental to improving it. Advanced characterization techniques that allow scientists to observe reactions as they happen (in-situ or operando) are providing unprecedented insights into reaction pathways, intermediates, and the behavior of catalysts. researchgate.net
For studying dienone transformations, these techniques are invaluable:
Spectroscopic Methods : Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can monitor the vibrational states of molecules in real-time, allowing researchers to track the disappearance of reactants and the appearance of products and intermediates.
X-ray Absorption Spectroscopy (XAS) : When metal catalysts are used, XAS can provide detailed information about the oxidation state and local atomic environment of the metal atoms during the catalytic cycle. researchgate.netmdpi.com This helps to identify the true active state of the catalyst.
Mass Spectrometry : Connecting a mass spectrometer to a reactor outlet allows for the online analysis of reaction products and volatile intermediates, providing kinetic data and insight into reaction selectivity as conditions change. mdpi.com
Temperature Programmed Analyses (TPX) : Techniques such as temperature programmed reduction (TPR) and desorption (TPD) can be applied in-situ to characterize catalysts before and after a reaction, revealing information about active sites and the causes of deactivation. mdpi.com
By combining these advanced techniques with theoretical calculations, researchers can build a comprehensive picture of the reaction mechanism. mdpi.com This deep understanding is critical for designing more efficient catalysts, optimizing reaction conditions, and controlling the outcome of complex transformations involving dienones like this compound. rsc.org
Q & A
Q. Table 1. Literature Search Strategy Framework (Adapted from EPA Protocols)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
